molecular formula C12H15ClO B1299766 1-(p-Chlorophenyl)cyclopentanemethanol CAS No. 80866-79-1

1-(p-Chlorophenyl)cyclopentanemethanol

Cat. No. B1299766
CAS RN: 80866-79-1
M. Wt: 210.7 g/mol
InChI Key: JPVGEFSYKNYYAU-UHFFFAOYSA-N
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Description

1-(p-Chlorophenyl)cyclopentanemethanol, also known as Carisoprodol, is a central nervous system (CNS) depressant that is commonly used as a muscle relaxant. It has a molecular formula of C12H15ClO and a molecular weight of 210.7 g/mol .


Molecular Structure Analysis

The molecular structure of 1-(p-Chlorophenyl)cyclopentanemethanol consists of a cyclopentane ring attached to a methanol group and a p-chlorophenyl group .


Physical And Chemical Properties Analysis

1-(p-Chlorophenyl)cyclopentanemethanol has a density of 1.158g/cm3 and a boiling point of 314.3ºC at 760 mmHg . The compound is also combustible .

Scientific Research Applications

Environmental Impact and Degradation

1-(p-Chlorophenyl)cyclopentanemethanol, due to its structural similarities with chlorophenol compounds, can be examined for its environmental fate and degradation mechanisms. Chlorophenols (CPs) are widely recognized for their environmental persistence and potential toxicity, emphasizing the importance of understanding their behavior in various ecosystems. Research on CPs, including their degradation via zero valent iron and bimetallic systems, provides insights into potential pathways for mitigating the environmental impact of related compounds. This information is crucial for developing effective strategies to address the persistence of chlorinated organics in the environment (Gunawardana, Singhal, & Swedlund, 2011).

Toxicity and Ecological Risk Assessment

The ecological risks and toxic effects of chlorophenols, including compounds structurally related to 1-(p-Chlorophenyl)cyclopentanemethanol, have been extensively studied. These studies often focus on the toxicity of chlorophenols to aquatic organisms, highlighting the significance of suspended particles in modulating toxicity. Understanding these dynamics is crucial for assessing the ecological risks posed by chlorophenols and structurally related compounds in aquatic environments. The evidence suggests that pentachlorophenol (PCP), a compound with similarities to 1-(p-Chlorophenyl)cyclopentanemethanol, exhibits widespread pollution across various aquatic settings. This underscores the need for establishing appropriate regulatory standards to protect human health and aquatic life from the potential hazards of chlorophenols (Wang, Zhang, Xu, Cui, & Zhang, 2020).

Safety And Hazards

1-(p-Chlorophenyl)cyclopentanemethanol is combustible and may cause skin and eye irritation, as well as respiratory irritation . It should be stored in a cool, well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVGEFSYKNYYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001594
Record name [1-(4-Chlorophenyl)cyclopentyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001594
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Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Chlorophenyl)cyclopentanemethanol

CAS RN

80866-79-1
Record name 1-(4-Chlorophenyl)cyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80866-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Chlorophenyl)cyclopentanemethanol
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Record name [1-(4-Chlorophenyl)cyclopentyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-chlorophenyl)cyclopentanemethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

This compound is prepared in a manner analogous to that of Step A of Example 4, using 2.4 grams (0.06.3 mole) of lithium aluminum hydride, 21.8 grams (0.097 mole) of 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid (commercially available) in about 300 mL of diethyl ether, yielding [1-(4-chlorophenyl)-1-cyclopentyl]methanol.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

[1-(4-chlorophenyl)-cyclopentyl]-methanol (23-02) (25 g, 37.52%) was synthesized from 1-(4-chlorophenyl)-cyclopentanecarbaldehyde (22-02) (66 g, 317.3 mmol) as a colourless liquid following the procedure as described for (1-phenyl-cyclopentyl)-methanol (23-01).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 1-(4-chlorophenyl)-cyclopentanecarbaldehyde (318) (19 g, 91.06 mmol) in methanol (250 mL) was added NaBH4 (6.9 g, 182.13 mmol) portion-wise at 0° C. and the reaction mixture was stirred at room temperature for 2 h. After completion of the reaction, the reaction mixture was quenched with a saturated aqueous solution of ammonium chloride (20 mL). The methanol was removed and the residue was diluted with water (100 mL). The mixture was extracted with ethyl acetate (3×100 mL) and the combined organic parts were dried and concentrated. The crude product was purified by silica CombiFlash column (5% ethyl acetate in hexane was used as eluent) to get [1-(4-chlorophenyl)-cyclopentyl]-methanol (319) (13.3 g, 69%) as a colourless oil.
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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